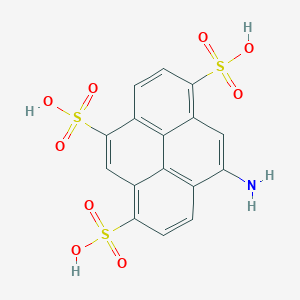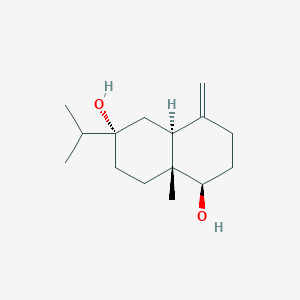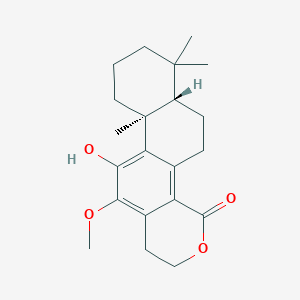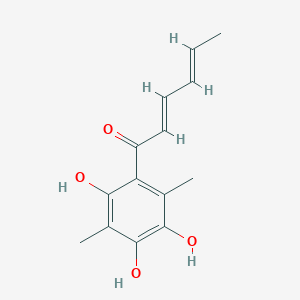
Sohirnone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sohirnone B is a natural product found in Penicillium chrysogenum with data available.
Scientific Research Applications
1. Antibacterial Properties
Sohirnone B, as part of the sorbicillin family of compounds, has been identified to exhibit weak antibacterial activity. This discovery was made during a study that isolated further members of the sorbicillin family, including sohirnone A, B, and C, from the fungus Penicillium notatum. These compounds were evaluated for their antibacterial effectiveness but showed limited activity against bacteria (Maskey, Grün-wollny, & Laatsch, 2005).
2. Antifungal Activity
In another research, a new sesquiterpene, 10,11-dihydrocyclonerotriol, was identified alongside sohirnone A. These compounds were extracted from Trichoderma longibrachiatum, an endophytic fungus. The study found that sohirnone A exhibited antifungal activities against Pyricularia oryzae and Candida albicans. Although this study focused on sohirnone A, it's part of the same family as this compound, indicating potential antifungal properties for the latter as well (Xuan et al., 2014).
3. Role in Secondary Organic Aerosol Formation
Studies have explored the role of various compounds in the formation of secondary organic aerosols (SOA) in the atmosphere. While these studies do not directly involve this compound, they provide context for understanding the broader family of organic compounds to which this compound belongs. For instance, the study of monoterpenes like α-pinene and limonene in SOA formation by OH-dominated oxidation highlights the complex interactions of organic compounds in atmospheric chemistry (Zhao et al., 2015).
properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O4/c1-4-5-6-7-10(15)11-8(2)13(17)14(18)9(3)12(11)16/h4-7,16-18H,1-3H3/b5-4+,7-6+ |
InChI Key |
HTOGTGFTMLQGFO-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)C1=C(C(=C(C(=C1O)C)O)O)C |
Canonical SMILES |
CC=CC=CC(=O)C1=C(C(=C(C(=C1O)C)O)O)C |
synonyms |
4a,1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one sohirnone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1250409.png)
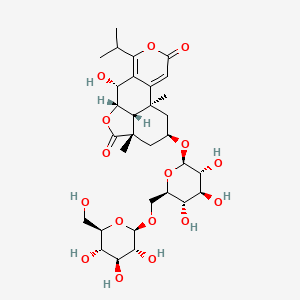


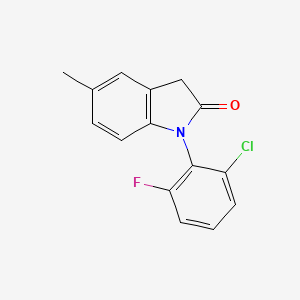
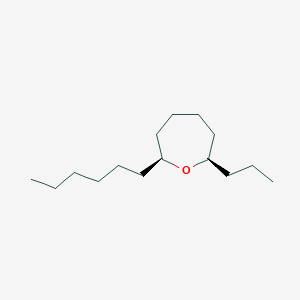
![5-Chlorobenzo[d][1,3]dioxol-4-amine](/img/structure/B1250420.png)
